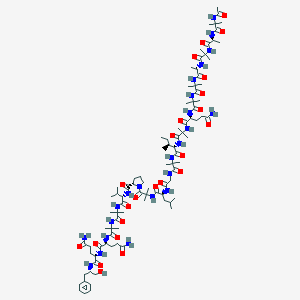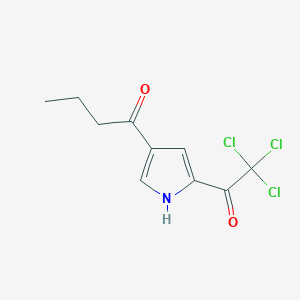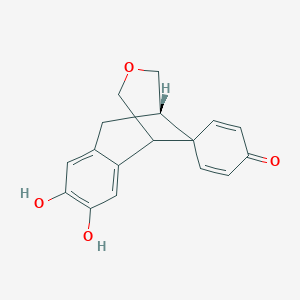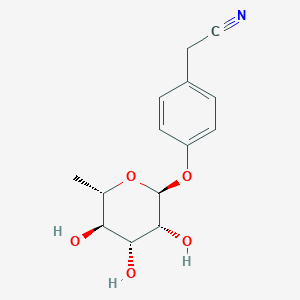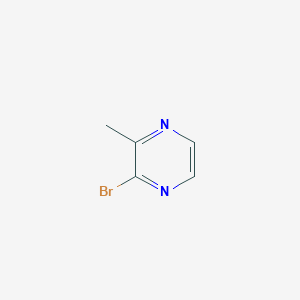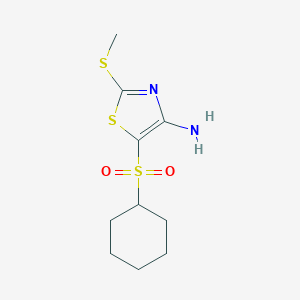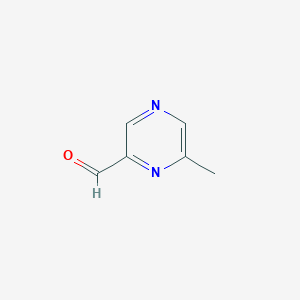
4-(膦甲基)哌嗪-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Phosphonomethyl)piperazine-2-carboxylic acid is a chemical compound known for its significant role in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a phosphonomethyl group and a carboxylic acid group. It has garnered attention due to its potential therapeutic applications, particularly as an NMDA receptor antagonist.
科学研究应用
4-(Phosphonomethyl)piperazine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its role as an NMDA receptor antagonist makes it valuable in studying neurodegenerative diseases such as Alzheimer’s disease.
Medicine: Potential therapeutic applications include the treatment of conditions involving excitotoxicity, such as cerebral ischemia.
Industry: It is used in the development of pharmaceuticals and other chemical products.
准备方法
The synthesis of 4-(Phosphonomethyl)piperazine-2-carboxylic acid involves several steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
化学反应分析
4-(Phosphonomethyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly at the piperazine ring, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The primary mechanism of action of 4-(Phosphonomethyl)piperazine-2-carboxylic acid involves its antagonistic effects on NMDA receptors. By modulating NMDA receptor activity, it helps prevent excitotoxicity, which is a major contributor to neuronal damage in neurodegenerative disorders. The molecular targets include the NMDA receptors, and the pathways involved are related to the inhibition of excitatory neurotransmission.
相似化合物的比较
4-(Phosphonomethyl)piperazine-2-carboxylic acid can be compared with other NMDA receptor antagonists, such as:
- 2-(Phosphonomethyl)pentanedioic acid
- 2-(Phosphonomethyl)-pentanedioic acid These compounds share similar structural features but differ in their specific substituents and overall molecular structure. The uniqueness of 4-(Phosphonomethyl)piperazine-2-carboxylic acid lies in its piperazine ring, which provides distinct chemical and biological properties .
属性
IUPAC Name |
4-(phosphonomethyl)piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N2O5P/c9-6(10)5-3-8(2-1-7-5)4-14(11,12)13/h5,7H,1-4H2,(H,9,10)(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRBBHJXTYIHTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N2O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590848 |
Source


|
| Record name | 4-(Phosphonomethyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113919-36-1 |
Source


|
| Record name | 4-(Phosphonomethyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)](/img/structure/B37777.png)
